molecular formula C15H16N2O5 B3122815 2-[3-(Mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid CAS No. 303986-47-2

2-[3-(Mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid

Cat. No.: B3122815
CAS No.: 303986-47-2
M. Wt: 304.3 g/mol
InChI Key: XYEYQSRYMLFGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid is a complex organic compound with a unique structure that includes a mesitylmethyl group and an imidazolidinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often focus on optimizing cost-efficiency, scalability, and environmental impact. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[3-(Mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Phenylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid
  • 2-[3-(Tert-butylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid
  • 2-[3-(Cyclohexylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid

Uniqueness

2-[3-(Mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid is unique due to the presence of the mesitylmethyl group, which imparts specific steric and electronic properties to the molecule. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-[2,4,5-trioxo-3-[(2,4,6-trimethylphenyl)methyl]imidazolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-8-4-9(2)11(10(3)5-8)6-16-13(20)14(21)17(15(16)22)7-12(18)19/h4-5H,6-7H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEYQSRYMLFGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN2C(=O)C(=O)N(C2=O)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201147007
Record name 2,4,5-Trioxo-3-[(2,4,6-trimethylphenyl)methyl]-1-imidazolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201147007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303986-47-2
Record name 2,4,5-Trioxo-3-[(2,4,6-trimethylphenyl)methyl]-1-imidazolidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303986-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-Trioxo-3-[(2,4,6-trimethylphenyl)methyl]-1-imidazolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201147007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-(Mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid
Reactant of Route 2
2-[3-(Mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid
Reactant of Route 3
2-[3-(Mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid
Reactant of Route 4
Reactant of Route 4
2-[3-(Mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid
Reactant of Route 5
2-[3-(Mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[3-(Mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.